[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride
Description
[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate; hydrochloride is a piperidine derivative featuring a benzoate ester at the 4-position of the piperidine ring and a cyanomethyl substituent at the 3-position. The compound’s stereochemistry (3R,4R) and the hydrochloride salt enhance its stability and solubility in aqueous environments.
Properties
IUPAC Name |
[(3R,4R)-3-(cyanomethyl)piperidin-4-yl] benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c15-8-6-12-10-16-9-7-13(12)18-14(17)11-4-2-1-3-5-11;/h1-5,12-13,16H,6-7,9-10H2;1H/t12-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFPVMMZIHIFPR-OJERSXHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1OC(=O)C2=CC=CC=C2)CC#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1OC(=O)C2=CC=CC=C2)CC#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.
Esterification: The benzoate ester moiety is introduced through an esterification reaction between the piperidine derivative and benzoic acid or its derivatives.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Positional Isomers of the Benzoate Group
Key Compounds :
- Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2)
- Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4)
Structural Comparison: Both compounds share the piperidine-benzoate core but differ in the position of the benzoate ester (meta vs. para on the benzene ring). The target compound substitutes the methyl ester with a cyanomethyl group at the 3-position of piperidine, which may enhance electronic interactions with biological targets due to the electron-withdrawing nature of the cyano group .
Implications :
- Receptor Binding : The para-substituted analog (CAS 936130-82-4) may exhibit stronger π-π stacking interactions with aromatic residues in enzymes or receptors.
Substituent Variations on the Piperidine Nitrogen
Key Compound : (1-Methylpiperidin-4-yl) benzoate; hydrochloride (CAS 40378-58-3)
Structural Comparison: This analog features a methyl group on the piperidine nitrogen instead of the cyanomethyl substituent at the 3-position. The absence of the cyano group reduces steric hindrance and alters electronic properties.
Implications :
- Metabolic Stability: The cyano group may slow enzymatic degradation compared to the methyl group, which is more prone to oxidative metabolism .
Cyanobenzyl vs. Cyanomethyl Substituents
Structural Comparison: Here, the cyanomethyl group is attached to a benzyl moiety rather than directly to the piperidine ring. This introduces a flexible spacer between the piperidine and the cyano group.
Implications :
- Bioavailability: The direct attachment of the cyano group in the target compound may reduce first-pass metabolism compared to the benzyl-linked analog .
Core Heterocycle Modifications
Key Compound : 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoisoxazole hydrochloride
Structural Comparison :
Replaces the benzoate ester with a benzoisoxazole ring. The fluorine atom and isoxazole heterocycle introduce electronegative and hydrogen-bonding capabilities.
Implications :
- Potency : The benzoisoxazole core may enhance affinity for GABAergic or serotonergic receptors compared to the ester-based target compound.
- Synthetic Complexity: The target compound’s ester linkage (vs. isoxazole) simplifies synthesis, as noted in improved yields (79% vs. 27% in some piperidine syntheses) .
Comparative Data :
- Yield : Improved processes for analogs achieve 79–80% yields with >99% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
